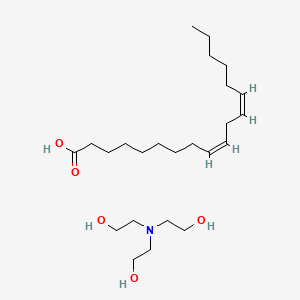
Triethanolamine linoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine linoleate is a chemical compound formed by the reaction of triethanolamine and linoleic acid. Triethanolamine is a tertiary amine and triol, while linoleic acid is an unsaturated omega-6 fatty acid. This compound is commonly used in various industrial and cosmetic applications due to its surfactant and emulsifying properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethanolamine linoleate is synthesized by esterification of triethanolamine with linoleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and linoleic acid are mixed in a specific molar ratio. The mixture is then heated to a temperature of around 150-200°C, and a catalyst is added to accelerate the reaction. The reaction mixture is continuously stirred to ensure uniformity, and the progress of the reaction is monitored using analytical techniques such as gas chromatography. Once the reaction is complete, the product is purified through distillation or other separation methods to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Triethanolamine linoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and acid.
Substitution: The hydroxyl groups of triethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols and acids.
Substitution: Alkylated triethanolamine derivatives
Aplicaciones Científicas De Investigación
Triethanolamine linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants
Mecanismo De Acción
The mechanism of action of triethanolamine linoleate involves its ability to act as a surfactant, reducing the surface tension between different phases in a mixture. This property allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The linoleate moiety can also interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Triethanolamine Oleate: Similar in structure but derived from oleic acid instead of linoleic acid.
Diethanolamine Linoleate: Contains two ethanolamine groups instead of three.
Monoethanolamine Linoleate: Contains one ethanolamine group.
Uniqueness: Triethanolamine linoleate is unique due to its combination of triethanolamine and linoleic acid, which imparts specific surfactant and emulsifying properties. The presence of three hydroxyl groups in triethanolamine allows for multiple interactions with other molecules, enhancing its functionality in various applications .
Propiedades
Número CAS |
67674-19-5 |
|---|---|
Fórmula molecular |
C24H47NO5 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b7-6-,10-9-; |
Clave InChI |
WXXOHSFUHUTFKS-NBTZWHCOSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Números CAS relacionados |
65150-85-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
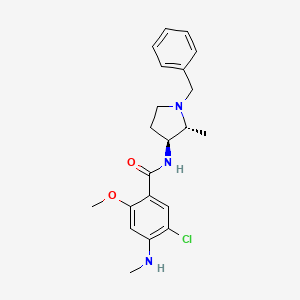

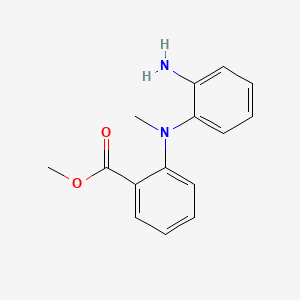
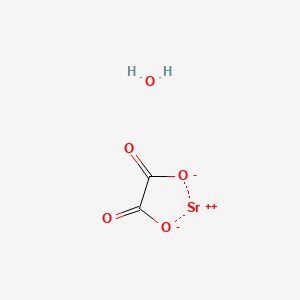
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
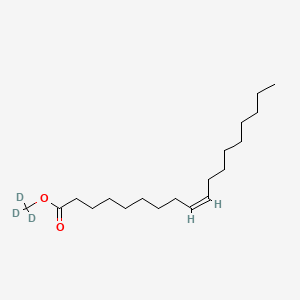
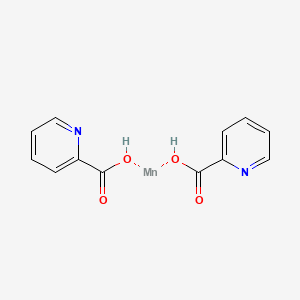
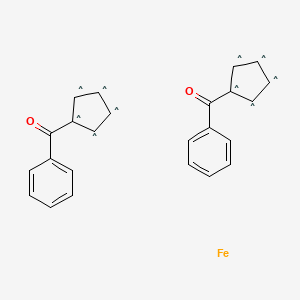
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
